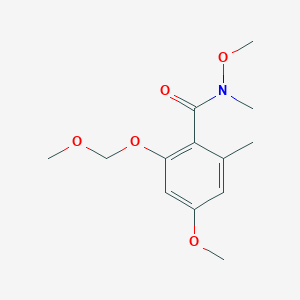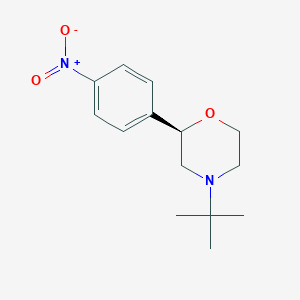
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is a chemical compound that belongs to the morpholine family. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and industrial processes. This particular compound features a morpholine ring substituted with a tert-butyl group and a nitrophenyl group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene with morpholine derivatives. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the substitution process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products Formed
Reduction: 4-tert-Butyl-2-(4-aminophenyl)morpholine.
Oxidation: 4-tert-Butyl-2-(4-nitrophenyl)morpholine N-oxide.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is employed in the development of corrosion inhibitors and rubber accelerators.
Mécanisme D'action
The mechanism of action of (2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability . These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Nitrophenyl)morpholine: Lacks the tert-butyl group, resulting in different physicochemical properties.
4-(4-Nitrophenyl)thiomorpholine: Contains a sulfur atom instead of an oxygen atom in the morpholine ring, leading to increased lipophilicity.
2-(4-Nitrophenyl)pyrrolidine: Features a pyrrolidine ring instead of a morpholine ring, affecting its binding affinity and biological activity.
Uniqueness
(2R)-4-tert-Butyl-2-(4-nitrophenyl)morpholine is unique due to the presence of both the tert-butyl and nitrophenyl groups, which confer distinct steric and electronic properties. These features make it a valuable scaffold for the design of novel compounds with specific biological activities.
Propriétés
Numéro CAS |
920802-58-0 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(2R)-4-tert-butyl-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)15-8-9-19-13(10-15)11-4-6-12(7-5-11)16(17)18/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
Clé InChI |
XGRWJOXQAYLPNA-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

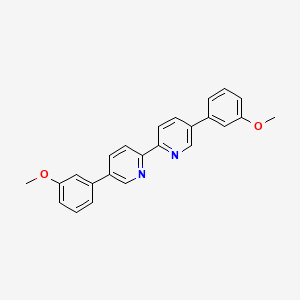


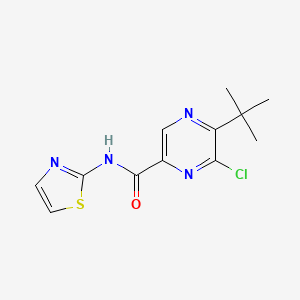
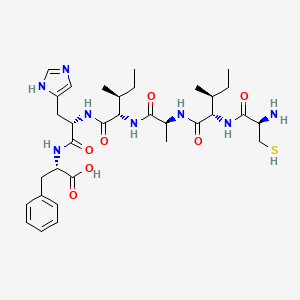
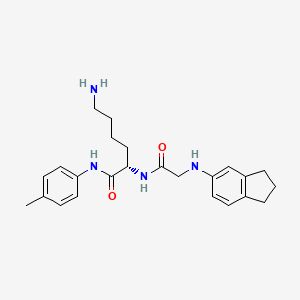

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
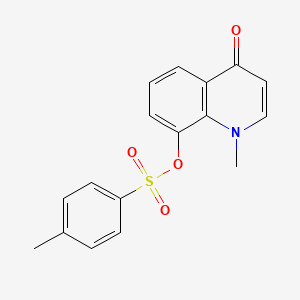
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
